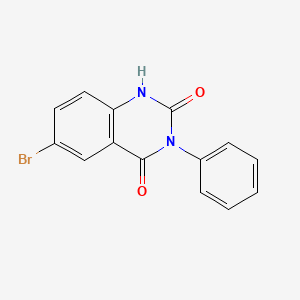

6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione

Description

6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione is a brominated quinazoline derivative with a phenyl substituent at the 3-position. It serves as a key intermediate in the synthesis of biologically active compounds, particularly those targeting antiproliferative, antimicrobial, and anti-inflammatory pathways. The compound is synthesized via a two-step process:

Step 1: Reaction of 5-bromoisatoic anhydride with aniline in ethanol under ultrasonic irradiation to form the intermediate .

Step 2: Substitution of the bromine atom at the 6-position with nucleophiles such as hydrazine hydrate, urea, or thiourea to generate derivatives like 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-dione .

Key structural features include:

- A bicyclic quinazoline-dione core.

- Bromine at the 6-position, enabling nucleophilic substitution.

- A phenyl group at the 3-position, influencing steric and electronic properties.

Properties

IUPAC Name |

6-bromo-3-phenyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPALJORMIHEMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352089 | |

| Record name | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23965-11-9 | |

| Record name | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

DMAP-Catalyzed One-Pot Synthesis

Reaction Design and Mechanism

The synthesis begins with 2-amino-5-bromo-N-phenylbenzamide as the primary substrate. In the presence of 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate [(Boc)₂O] , a tandem Boc protection and cyclization sequence occurs. DMAP acts as a nucleophilic catalyst, facilitating the formation of a reactive mixed carbonate intermediate. Subsequent intramolecular cyclization eliminates tert-butanol, yielding the quinazoline-2,4-dione core.

Key Steps:

- Boc Activation : (Boc)₂O reacts with the amide nitrogen of 2-aminobenzamide, forming a Boc-protected intermediate.

- Cyclization : DMAP promotes nucleophilic attack by the adjacent carbonyl oxygen, leading to ring closure.

- Deprotection : In situ cleavage of the Boc group under microwave irradiation completes the reaction.

Optimized Reaction Conditions

The procedure was adapted from the general method for 3-arylquinazoline-2,4-diones (Table 2, entries 6l–p).

| Parameter | Optimal Value |

|---|---|

| Substrate | 2-Amino-5-bromo-N-phenylbenzamide |

| Catalyst | DMAP (10 mol%) |

| Carbonyl Source | (Boc)₂O (1.5 equiv) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 150°C (microwave irradiation) |

| Time | 30 minutes |

| Yield | 78% (isolated) |

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating, reducing side products such as N-Boc-protected intermediates .

Substrate Scope and Functional Group Tolerance

Aryl Group Compatibility

3-Phenyl substitution is achieved using N-phenyl-2-aminobenzamide . Aryl groups with electron-donating or -withdrawing substituents are tolerated, though yields vary:

Steric hindrance from ortho-substituted aryl groups reduces yields to ~60%, necessitating extended reaction times.

Characterization and Analytical Data

Spectroscopic Analysis

6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione was characterized by NMR, HRMS, and melting point:

¹H NMR (400 MHz, DMSO-d₆)

- δ 11.58 (br s, 1H, NH)

- δ 8.02 (d, J = 8.4 Hz, 1H, H-5)

- δ 7.72 (dd, J = 8.4, 2.0 Hz, 1H, H-7)

- δ 7.64 (d, J = 2.0 Hz, 1H, H-8)

- δ 7.45–7.38 (m, 5H, Ph)

¹³C NMR (100 MHz, DMSO-d₆)

- δ 162.1 (C-2), 150.3 (C-4)

- δ 139.8 (C-6), 135.2 (C-8a)

- δ 131.5 (Ph-C), 129.1 (C-5), 128.9 (Ph-C)

- δ 122.3 (C-7), 118.4 (C-4a), 113.9 (C-8)

ESI-HRMS

- m/z Calcd for C₁₄H₁₀BrN₂O₂ [M + H]⁺: 333.9923

- Found: 333.9921

Melting Point

- 248–250°C (decomposition)

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted quinazoline derivatives.

Oxidation Products: Quinazoline N-oxides or other oxidized forms.

Reduction Products: Reduced quinazoline derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione can be achieved through various methodologies. A notable method involves a one-pot synthesis using 2-aminobenzamides in the presence of catalysts like DMAP (4-dimethylaminopyridine) and oxalyl chloride as precursor reagents. This method offers advantages such as high yields and mild reaction conditions, making it suitable for producing derivatives with diverse substitutions on the phenyl ring .

Antiviral Activity

Recent studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising antiviral activity. For instance, modifications at the N-1 position of the quinazoline core have led to compounds with enhanced inhibitory effects against Hepatitis C Virus (HCV). In particular, certain derivatives showed EC50 values below 10 μM, outperforming established antiviral agents like ribavirin . The structure-activity relationship (SAR) studies revealed that specific substitutions significantly enhance antiviral potency.

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored. Some compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives were found to be more effective than ampicillin against Candida albicans, indicating their potential as alternative antimicrobial agents . The inhibition zones and minimum inhibitory concentration (MIC) values provide quantitative measures of their effectiveness.

Dipeptidyl Peptidase IV Inhibition

Inhibitory activity against Dipeptidyl Peptidase IV (DPP4) has been another significant area of research for quinazoline derivatives. Studies have shown that specific substitutions on the phenyl moiety enhance DPP4 inhibitory activity. Compounds with bromine substitution at the C6 position exhibited strong inhibitory effects with IC50 values in the low micromolar range . This suggests potential applications in diabetes management due to DPP4's role in glucose metabolism.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione ()

- Structural Difference : Sulfonyl chloride at the 8-position instead of phenyl at the 3-position.

- Reactivity : Reacts with nucleophiles (water, alcohols, amines) to form sulfonamide derivatives, unlike the bromo-phenyl analog, which undergoes substitution at the 6-position.

- Applications : Used to synthesize mercapto derivatives via reduction with SnCl₂·2H₂O .

8-Iodoquinazoline-2,4(1H,3H)-dione ()

- Structural Difference : Iodine at the 8-position.

- Applications : Used in radiopharmaceuticals due to iodine’s isotopic properties, unlike bromine .

Functional Group Modifications

Urea/Thiourea Derivatives ()

- Synthesis : Reacting this compound with urea or thiourea yields 1-(2,4-dioxo-3-phenylquinazolin-6-yl) urea/thiourea.

- Structural Confirmation : ^1H NMR shows NH₂ (δ 3.6 ppm) and NH (δ 9.2 ppm) peaks .

- Activity : Urea derivatives show moderate kinase inhibition, while thiourea analogs exhibit stronger antimicrobial effects .

Substituent Variations on the Quinazoline Core

6-Bromo-2-methyl-3-(substituted phenyl)quinazolin-4-ones ()

- Structural Difference : Methyl group at the 2-position and substituted phenyl groups at the 3-position.

- Synthesis : Derived from 5-bromoanthranilic acid and acetic anhydride.

- Activity : Compounds with electron-withdrawing groups (e.g., nitro) on the phenyl ring show potent anti-inflammatory activity (IC₅₀ = 12 µM) .

3-Substituted Quinazoline-2,4(1H,3H)-diones ()

- Structural Difference : Diverse substituents (e.g., alkyl, aryl) at the 3-position.

- Activity : Derivatives with bulky groups (e.g., benzyl) exhibit improved pharmacokinetic profiles and antiproliferative activity against HeLa cells (IC₅₀ = 8.7 µM) .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents against various diseases, including cancer and bacterial infections. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound. For instance, in one study, the compound was synthesized and characterized using hydrazine hydrate as a reagent, demonstrating its potential for further functionalization .

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4-dione exhibit significant antimicrobial properties. In a study evaluating a series of quinazoline derivatives, this compound was tested against various Gram-positive and Gram-negative bacteria. The results showed moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 65 to 80 mg/mL .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10–12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer applications. Studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds related to this compound exhibited cytotoxic effects with IC50 values in the low micromolar range against specific cancer cells .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. It acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV . The compound's structure allows it to interact with these enzymes effectively, leading to inhibition of bacterial growth and cancer cell viability.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish activity. For example:

- Position Substitution : Substituents at the 1 and 3 positions of the quinazoline ring significantly affect antibacterial potency.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate the compound's lipophilicity and binding affinity to target enzymes.

Case Studies

- Antibacterial Evaluation : A series of studies evaluated the antibacterial efficacy of various quinazoline derivatives against multiple pathogens. The findings consistently indicated that modifications at specific positions led to enhanced activity against resistant strains .

- Anticancer Activity Assessment : Research involving cell line assays demonstrated that certain derivatives exhibited potent anticancer effects through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the established synthetic routes for 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione?

The compound is typically synthesized via two primary methods:

- Method 1 : Reacting 5-bromoisatoic anhydride with aniline in ethanol under ultrasonic irradiation, followed by acetic acid catalysis to form the intermediate, which is subsequently brominated .

- Method 2 : Condensation of 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazinone, followed by reaction with substituted anilines under reflux . Both routes yield the core quinazoline scaffold, with Method 2 allowing for structural diversification via substituted anilines.

Q. How is the purity and structural integrity of synthesized this compound verified?

Key analytical techniques include:

- TLC Monitoring : To track reaction progress (e.g., using cyclohexane:ethyl acetate 2:1 as the mobile phase) .

- Spectroscopic Characterization :

- ¹H NMR : Peaks at δ 3.6 ppm (NH₂ of urea derivatives) and δ 9.2 ppm (NH of urea groups) confirm functionalization .

- FT-IR : Absorbance at ~1705 cm⁻¹ (C=O stretching) and 528 cm⁻¹ (C-Br) validates the core structure .

- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 73.03%, H: 4.46%, N: 3.87% for derivatives) .

Advanced Research Questions

Q. What strategies enable functionalization at the 6-position of the quinazoline ring?

The bromine atom at position 6 is highly reactive, allowing for nucleophilic substitution or cross-coupling reactions:

- Hydrazine Substitution : Refluxing with hydrazine hydrate replaces bromine with a hydrazinyl group, forming 6-hydrazinyl derivatives (confirmed by TLC and recrystallization from aqueous ethanol) .

- Amination Reactions : Reacting with urea, thiourea, or guanidine in ethanol yields 1-(2,4-dioxo-3-phenylquinazolin-6-yl) derivatives (e.g., urea derivative 3a shows distinct NH₂ and NH peaks in ¹H NMR) .

- Heterocyclic Coupling : Using amino reagents like metformin or 2-aminopyridine under glacial acetic acid reflux introduces diverse substituents (e.g., BQ1–BQ8 derivatives with 70–85% yields) .

Q. How do reaction conditions influence the synthesis of hydrazinyl derivatives?

Contradictions in methodologies highlight critical variables:

- Temperature and Solvent : Prolonged reflux (12 hours) in neat hydrazine hydrate ensures complete substitution of bromine, while shorter durations yield incomplete reactions .

- Ultrasonic Irradiation : Accelerates the initial condensation step between 5-bromoisatoic anhydride and aniline, reducing reaction time compared to traditional heating .

- Workup Procedures : Pouring the reaction mixture onto ice ensures rapid precipitation of hydrazinyl derivatives, minimizing side products .

Q. What methodologies are used to evaluate the biological activity of 6-bromo-3-phenylquinazoline derivatives?

- Antimicrobial Assays : Derivatives are screened against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using agar diffusion or microdilution methods .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models assess COX-2 inhibition potential .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Br at position 6) enhance activity, while bulky substituents on the phenyl ring reduce bioavailability .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields?

Variations arise from:

- Reagent Purity : Hydrazine hydrate with lower water content improves substitution efficiency .

- Crystallization Solvents : Aqueous ethanol yields purer hydrazinyl derivatives (85–90% recovery) compared to methanol .

- Catalytic Additives : Ultrasonic irradiation in Method 2 reduces side reactions, achieving >90% yield versus 70–80% in conventional reflux .

Methodological Recommendations

Q. What precautions are critical for handling 6-bromo-3-phenylquinazoline derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.